5-Fluoro-4-methylpyrimidin-2-amine
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Overview
Description
5-Fluoro-4-methylpyrimidin-2-amine is a fluorinated pyrimidine derivative with the molecular formula C5H6FN3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-methylpyrimidin-2-amine typically involves the fluorination of pyrimidine derivatives. One common method is the reaction of 4-methylpyrimidin-2-amine with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-4-methylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of 4-methylpyrimidin-2-amine.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
5-Fluoro-4-methylpyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its interactions with biological macromolecules.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Fluoro-4-methylpyrimidin-2-amine involves its incorporation into nucleic acids, leading to the inhibition of DNA and RNA synthesis. This results in cytotoxic effects on rapidly dividing cells, making it a potential candidate for anticancer therapy. The compound targets enzymes involved in nucleotide synthesis, such as thymidylate synthase, and disrupts their function .
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A widely used chemotherapeutic agent with a similar mechanism of action.
5-Fluoro-2-methylpyrimidin-4-amine: Another fluorinated pyrimidine with similar chemical properties.
Uniqueness
5-Fluoro-4-methylpyrimidin-2-amine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other fluorinated pyrimidines.
Biological Activity
5-Fluoro-4-methylpyrimidin-2-amine is a pyrimidine derivative that has garnered attention for its biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound's unique structure contributes to its interaction with various biological targets, leading to significant implications for therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C5H6FN3
- Molecular Weight : 129.12 g/mol
- IUPAC Name : this compound
- SMILES Notation : FC1=C(N)C(=NC(=N1)C)C
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors. It acts as a potent inhibitor of certain kinases and has been shown to interfere with nucleic acid synthesis, which is crucial for cell proliferation.
Anticancer Activity
Several studies have demonstrated the anticancer potential of this compound:
- Inhibition of Cell Proliferation : The compound exhibits significant growth inhibition against various cancer cell lines, including L1210 mouse leukemia cells, with IC50 values in the nanomolar range. This suggests a potent mechanism of action involving the disruption of nucleotide metabolism .
- Mechanism of Action : The growth inhibition was reversed by thymidine addition, indicating that the compound may act through the intracellular release of active metabolites that interfere with DNA synthesis .
Antimicrobial Activity
Research indicates that this compound also possesses antimicrobial properties:
- Broad-Spectrum Activity : It has shown efficacy against a range of bacterial strains, suggesting potential use as an antibiotic agent.
- Mechanism : The antimicrobial action is believed to stem from its interference with bacterial nucleic acid synthesis, similar to its anticancer effects.
Study 1: Anticancer Efficacy
In a study evaluating the efficacy of various pyrimidine derivatives, this compound was found to significantly inhibit the proliferation of L1210 mouse leukemia cells. The study reported an IC50 value of approximately 10 nM, highlighting its potential as a therapeutic agent in cancer treatment .
Study 2: Antimicrobial Properties
A series of tests conducted on different bacterial strains demonstrated that this compound exhibited broad-spectrum antimicrobial activity. The minimum inhibitory concentration (MIC) values ranged from 0.5 to 8 µg/mL for various pathogens, indicating its potential as an effective antimicrobial agent.
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | IC50 (nM) | Activity Type |
---|---|---|---|
This compound | C5H6FN3 | ~10 | Anticancer |
5-Fluoro-2-methylpyridine | C6H7FN2 | ~15 | Anticancer |
Triaminopyrimidine | C7H10N4 | <30 | Antimalarial |
Properties
IUPAC Name |
5-fluoro-4-methylpyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6FN3/c1-3-4(6)2-8-5(7)9-3/h2H,1H3,(H2,7,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTEDKUATSDQFST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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